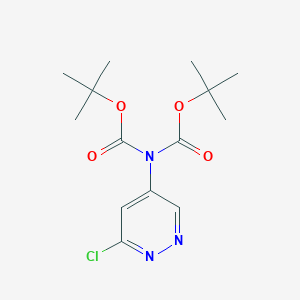
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is a heterocyclic compound that features an azetidine ring, a sulfonyl group, and a brominated pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to a sulfonylation reaction with azetidine-1-sulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with various aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound also contains an azetidine ring and a sulfonyl group but differs in its aromatic core.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a sulfonamide group and a thiadiazole ring, showing different biological activities.
Uniqueness
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is unique due to its combination of an azetidine ring, a sulfonyl group, and a brominated pyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
Molekularformel |
C8H10BrN3O2S |
|---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
3-(azetidin-1-ylsulfonyl)-5-bromopyridin-2-amine |
InChI |
InChI=1S/C8H10BrN3O2S/c9-6-4-7(8(10)11-5-6)15(13,14)12-2-1-3-12/h4-5H,1-3H2,(H2,10,11) |
InChI-Schlüssel |
QFBAAHNKZNXXSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole](/img/structure/B13930141.png)









![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)


